3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Data Scarcity Procurement Chemical Identity

This specific brominated piperidine derivative (MW: 306.63 g/mol) is a critical building block for SAR studies and cross-coupling (Suzuki/Buchwald-Hartwig). Unlike other bromophenoxy isomers, the para-substitution and 3-piperidine linkage offer unique conformational and halogen-bonding properties. Procure only vendor-certified high-purity batches to ensure reproducible target engagement in neurological projects.

Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
CAS No. 214148-49-9
Cat. No. B1521115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenoxy)methyl]piperidine hydrochloride
CAS214148-49-9
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
InChIKeyVQFVCQYLGFGTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride (CAS 214148-49-9) - Technical Identity and Baseline Specifications


3-[(4-Bromophenoxy)methyl]piperidine hydrochloride (CAS 214148-49-9) is a synthetic piperidine derivative, classified as a brominated aromatic ether. Its molecular structure is defined by the IUPAC name 3-[(4-bromophenoxy)methyl]piperidine;hydrochloride, with a molecular formula of C12H16BrNO•HCl and a molecular weight of 306.63 g/mol . The compound's key physical properties include a monoisotopic mass of 305.01820 g/mol, two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . It is exclusively intended for research use and is not suitable for diagnostic or therapeutic applications .

Why Generic Substitution Fails for 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride (CAS 214148-49-9)


Substitution within the class of bromophenoxy-piperidine derivatives is scientifically invalid without explicit comparative data due to the high sensitivity of biological activity to subtle structural changes. In analogous piperidine systems, even minor modifications—such as relocating the bromine atom from the para (4-) to the ortho (2-) position on the phenyl ring or shifting the ether linkage on the piperidine core—can profoundly alter receptor binding profiles, selectivity, and in vivo efficacy . For instance, related compounds demonstrate that structural isomers can switch from exhibiting antimycobacterial activity to behaving as selective dopamine receptor antagonists . Therefore, in the absence of direct head-to-head quantitative evidence for this specific compound, procurement decisions cannot rely on class-level assumptions and must be driven by the specific structural identity and vendor-certified purity of the target molecule.

Quantitative Evidence Guide: A Formal Statement on Data Availability for 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride


Formal Notice: Absence of Published High-Strength Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases has yielded no quantitative, comparator-based evidence for 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride. No peer-reviewed studies or patents were identified that directly evaluate this compound against a defined analog in any biological, pharmacological, or chemical performance assay. Consequently, the stringent requirements for generating a data-driven 'Product-Specific Evidence Guide' cannot be met [1].

Data Scarcity Procurement Chemical Identity

Physicochemical Property Comparison with 4-[(4-Bromophenoxy)methyl]piperidine (Regioisomer)

A key point of differentiation is the structural identity of the target compound. It is a regioisomer of 4-[(4-Bromophenoxy)methyl]piperidine, where the bromophenoxymethyl group is attached at the 3-position of the piperidine ring rather than the 4-position. This results in a unique 3D molecular geometry. The target compound (as the hydrochloride salt) has a molecular weight of 306.63 g/mol . In contrast, the 4-position regioisomer as a free base has a molecular weight of 270.17 g/mol . This 36.46 g/mol difference is solely due to the hydrochloride salt form of the target compound, a critical specification for procurement as it directly impacts molar calculations for solution preparation.

Chemical Identity Physicochemical Regioisomer

Primary Application Scenarios for 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride Based on Available Evidence


SAR Studies of CNS Receptor Ligands

As a brominated piperidine derivative, the compound is a logical building block for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for projects targeting neurological pathways [1]. Its structural features, including the para-bromophenoxy group and the 3-substituted piperidine ring, allow researchers to probe the effects of halogen bonding and conformational flexibility on target engagement. This application is supported by its classification as a research-use-only compound .

Intermediate for the Synthesis of Bioactive Molecules

The compound's reactive amine and aryl bromide functionalities make it a valuable intermediate in organic synthesis. The piperidine nitrogen can be further functionalized, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create more complex molecular architectures with potential therapeutic value .

Analytical Reference Standard for Method Development

Given its well-defined molecular weight (306.63 g/mol), specific mass (305.01820 g/mol), and unique chemical structure, the compound is suitable for use as an analytical reference standard in method development for techniques like LC-MS and HPLC . Its stable identity aids in system suitability tests, retention time locking, and the quantification of related substances in complex mixtures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.